(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

Asymmetric polymerization Chiral ligand Helical polymer

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (CAS 26549-21-3), commonly referred to as (+)-DDB, is a chiral tertiary diamine ligand characterized by two stereogenic centers bearing methoxy and dimethylamino substituents. It serves as a key chiral auxiliary in enantioselective anionic polymerization and asymmetric catalysis, enabling the synthesis of optically active helical polymers and enantiomerically enriched compounds.

Molecular Formula C10H24N2O2
Molecular Weight 204.31 g/mol
CAS No. 26549-21-3
Cat. No. B1582922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
CAS26549-21-3
Molecular FormulaC10H24N2O2
Molecular Weight204.31 g/mol
Structural Identifiers
SMILESCN(C)CC(C(CN(C)C)OC)OC
InChIInChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3
InChIKeyVYQCQNCBTMHEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,S)-(+)-DDB (CAS 26549-21-3): Chiral Diamine Ligand for Asymmetric Synthesis Procurement


(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane (CAS 26549-21-3), commonly referred to as (+)-DDB, is a chiral tertiary diamine ligand characterized by two stereogenic centers bearing methoxy and dimethylamino substituents [1]. It serves as a key chiral auxiliary in enantioselective anionic polymerization and asymmetric catalysis, enabling the synthesis of optically active helical polymers and enantiomerically enriched compounds [2]. Standard commercial purity is ≥97% with a neat optical rotation of +10.5° [α]20/D .

(S,S)-(+)-DDB (CAS 26549-21-3): Why Chiral Diamine Ligand Performance Varies with Structural Analogs


Direct substitution of (+)-DDB with other chiral diamines or ligands is not advised due to significant differences in stereoselectivity, reactivity, and product optical purity. Structural variations among ligands—such as the presence of sparteine's rigid cage structure or PMP's pyrrolidine rings—lead to divergent binding modes and asymmetric induction efficiencies [1]. For instance, (-)-sparteine often yields oligomers with low optical rotation due to steric hindrance, while PMP may outperform (+)-DDB in specific monomer systems [2]. Consequently, ligand selection directly dictates polymer helicity, optical rotation, and overall synthetic success, necessitating compound-specific evaluation [3].

(S,S)-(+)-DDB (CAS 26549-21-3): Quantitative Performance Benchmarks vs. Sparteine and PMP in Asymmetric Polymerization


(+)-DDB vs. (-)-Sparteine: Optical Rotation Yield in Diphenyl-o-methoxyphenylmethyl Methacrylate Polymerization

In the polymerization of diphenyl-o-methoxyphenylmethyl methacrylate, the (+)-DDB-organolithium complex produced a polymer with high optical rotation, whereas (-)-sparteine only yielded oligomers with low optical rotation [1]. The inferior performance of (-)-sparteine is attributed to repulsive steric hindrance between the bulky ester group and the rigid sparteine ligand [1].

Asymmetric polymerization Chiral ligand Helical polymer

(+)-DDB-DPEDA-Li vs. Sparteine-DPEDA-Li: Specific Rotation in 1-Phenyldibenzosuberyl Acrylate Polymerization

In the asymmetric polymerization of 1-phenyldibenzosuberyl acrylate (PDBSA) using DPEDA-Li complexes, the (+)-DDB-DPEDA-Li system produced the polymer with the highest specific rotation ([α]365^25 = −129° in CHCl3) among several chiral ligands tested [1]. While the source does not provide numerical values for all comparators, it explicitly states that (+)-DDB-DPEDA-Li afforded the highest value.

Asymmetric anionic polymerization Chiral initiator Specific rotation

(+)-DDB vs. PMP: Reactivity and Polymerization Efficiency with Bulky Methacrylates

In the polymerization of 1-(2-pyridyl)dibenzosuberyl methacrylate (monomer 2), the DDB complex exhibited sluggish polymerization, failing to produce a one-handed helical polymer. In contrast, both PMP and sparteine complexes successfully yielded helical polymers [1]. However, with monomer 1 (1-phenyldibenzosuberyl methacrylate), all three ligand complexes gave polymers with high optical activity ([α]365 +1670–1780°) [1].

Asymmetric anionic polymerization Chiral ligand efficiency Helical polymer

(+)-DDB vs. (-)-Sparteine and PMP: Enantiomer Selectivity in PPyTMA Polymerization

During the enantiomer-selective polymerization of phenyl-2-pyridyl-o-tolylmethyl methacrylate (PPyTMA) using DDB-fluorenyllithium complex, the (−)-isomer was consumed preferentially, yielding a highly isotactic polymer [1]. Enantiomer selectivity increased with conversion up to ~25%, at which point the enantiomeric excess (e.e.) of the polymerized monomer reached nearly 100% [1]. This level of selectivity was not observed with less bulky methacrylates [1]. Comparative data for sparteine and PMP in this exact system are not provided, but the work establishes a baseline of high enantioselectivity for DDB with bulky monomers.

Enantiomer-selective polymerization Chiral initiator Isotactic polymer

(S,S)-(+)-DDB vs. (R,R)-(-)-DDB: Absolute Configuration and Optical Rotation

The (S,S)-(+) enantiomer exhibits a specific optical rotation of [α]20/D = +10.5° (neat) , while the (R,R)-(-) enantiomer shows [α]20/D = −10.5° (neat) . This precise stereochemical difference dictates the handedness of the resulting helical polymers or reaction products. Selecting the incorrect enantiomer will invert the stereochemical outcome of any asymmetric synthesis, leading to the opposite enantiomer or polymer helicity.

Chiral purity Enantiomer specification Quality control

(+)-DDB-DPEDA-Li: Optical Rotation Performance Relative to DDB-Organolithium Alone

In the polymerization of diphenyl-2-pyridylmethyl methacrylate (D2PyMA), the (+)-DDB-DPEDA-Li complex yielded a THF-soluble polymer fraction with an exceptionally high specific rotation of [α]25/365 ≈ −1400° [1]. This value is comparable to that of poly(triphenylmethyl methacrylate) (PTrMA) with a pure one-handed helical structure [1]. In contrast, polymerizations using sparteine complexes gave polymers of low optical activity [1].

Chiral initiator complex Optical rotation Helical polymer

(S,S)-(+)-DDB (CAS 26549-21-3): Optimized Application Scenarios for Chiral Polymer Synthesis


Synthesis of High-Optical-Rotation Helical Polymers from Bulky Methacrylates

Employ (+)-DDB as a chiral ligand with DPEDA-Li to polymerize monomers like diphenyl-2-pyridylmethyl methacrylate (D2PyMA) or triphenylmethyl methacrylate (TrMA). This system generates polymers with specific rotations exceeding −1400°, indicating a highly ordered one-handed helical conformation [1]. This scenario is ideal for researchers aiming to produce materials with extreme chiroptical properties.

Enantiomer-Selective Polymerization for Stereoregular Polymer Synthesis

Use (+)-DDB-fluorenyllithium complexes for the enantiomer-selective polymerization of bulky racemic monomers such as phenyl-2-pyridyl-o-tolylmethyl methacrylate (PPyTMA). Under optimized conditions (toluene, −78°C), this system achieves nearly 100% enantiomeric excess of the polymerized monomer at early conversion stages, enabling the synthesis of highly isotactic, optically pure polymers [2].

Avoidance Scenario: Polymerization of Sterically Hindered 2-Pyridyl Methacrylates

Do not use (+)-DDB for the asymmetric polymerization of 1-(2-pyridyl)dibenzosuberyl methacrylate (monomer 2). In this system, (+)-DDB complexes exhibit sluggish polymerization and fail to produce one-handed helical polymers, whereas PMP or sparteine complexes are effective [3]. This application scenario serves as a critical procurement and experimental design exclusion criterion.

Preparation of (+)-DDB-Derived Bisoxazoline Ligands for Asymmetric Catalysis

(+)-DDB serves as a precursor for synthesizing biphenyl-bisoxazoline ligands, which can be applied in asymmetric pinacol coupling reactions. These derived ligands achieve up to 83% enantiomeric excess in the formation of chiral 1,2-diols [4]. This downstream application expands the utility of (+)-DDB beyond polymerization to small-molecule asymmetric catalysis.

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